molecular formula C17H27N3 B5037325 1-(3-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine

1-(3-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5037325
M. Wt: 273.4 g/mol
InChI Key: QUJMCKIWJMBVEL-UHFFFAOYSA-N
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Description

“1-(3-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine” is a chemical compound with the molecular formula C11H17N3 . It’s a type of pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of pyridinium salts, including “1-(3-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine”, involves various synthetic routes . One of the methods could be the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “1-(3-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine” consists of a piperazine ring attached to a pyridine ring via a methylene bridge. The pyridine ring carries a methyl group at the 3-position .


Chemical Reactions Analysis

Pyridinium salts, including “1-(3-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine”, have been highlighted for their reactivity . They can undergo a variety of chemical reactions, including protodeboronation .


Physical And Chemical Properties Analysis

The molecular weight of “1-(3-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine” is 191.27 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Future Directions

The future directions of “1-(3-methylcyclohexyl)-4-(2-pyridinylmethyl)piperazine” could involve further exploration of its synthetic routes, reactivity, and potential applications in various fields such as materials science and biological issues related to gene delivery .

properties

IUPAC Name

1-(3-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-15-5-4-7-17(13-15)20-11-9-19(10-12-20)14-16-6-2-3-8-18-16/h2-3,6,8,15,17H,4-5,7,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJMCKIWJMBVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylcyclohexyl)-4-(2-pyridylmethyl)piperazine

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